![molecular formula C39H19Cu2N5O17S4.4Na<br>C39H19Cu2N5Na4O17S4 B14412772 Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium CAS No. 83027-55-8](/img/structure/B14412772.png)
Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3’-di(hydroxy-kappaO)-4’-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1’-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium is a complex organic compound that features a cuprate core This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, sulfonate, and azo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex compounds typically involves multiple steps, each designed to introduce specific functional groups and structural elements. The general approach may include:
Formation of the Cuprate Core:
Functional Group Addition: Various functional groups such as hydroxyl, sulfonate, and azo groups are introduced through specific reactions. For example, azo groups can be introduced via diazotization reactions followed by azo coupling.
Final Assembly: The final structure is assembled through a series of coupling reactions, often under controlled conditions to ensure the correct orientation and connectivity of the functional groups.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and azo groups.
Reduction: Reduction reactions may target the azo groups, converting them to amines.
Substitution: Substitution reactions can occur at various positions, particularly where functional groups are present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a reagent or catalyst in various organic reactions. Its complex structure and multiple functional groups make it a versatile tool in synthetic chemistry.
Biology
In biology, the compound may be studied for its potential interactions with biological molecules. The presence of azo groups suggests that it may have applications in dye chemistry and staining techniques.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it may interact with various biological targets.
Industry
In industry, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its complex structure and reactivity make it suitable for a wide range of applications.
Mecanismo De Acción
The mechanism of action of this compound will depend on its specific interactions with molecular targets. Generally, the presence of multiple functional groups suggests that it may interact with various enzymes, receptors, and other biological molecules. The exact pathways involved will depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Cuprate Complexes: Other cuprate complexes with different functional groups.
Azo Compounds: Compounds with similar azo groups but different core structures.
Sulfonated Compounds: Compounds with sulfonate groups but different overall structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its complex structure. This combination may confer unique reactivity and applications that are not shared by other similar compounds.
Propiedades
Número CAS |
83027-55-8 |
|---|---|
Fórmula molecular |
C39H19Cu2N5O17S4.4Na C39H19Cu2N5Na4O17S4 |
Peso molecular |
1176.9 g/mol |
Nombre IUPAC |
dicopper;tetrasodium;7-benzamido-4-oxido-3-[[2-oxido-4-[3-oxido-4-[(1-oxido-4,8-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C39H27N5O17S4.2Cu.4Na/c45-29-13-20(9-11-25(29)41-43-27-17-32(63(53,54)55)23-7-4-8-31(62(50,51)52)35(23)37(27)47)21-10-12-26(30(46)14-21)42-44-28-18-33(64(56,57)58)24-15-22(40-39(49)19-5-2-1-3-6-19)16-34(65(59,60)61)36(24)38(28)48;;;;;;/h1-18,45-48H,(H,40,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61);;;;;;/q;2*+2;4*+1/p-8 |
Clave InChI |
REJOMGZYUKLUSV-UHFFFAOYSA-F |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C(=C3C(=C2)S(=O)(=O)[O-])[O-])N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=CC(=C7C=CC=C(C7=C6[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
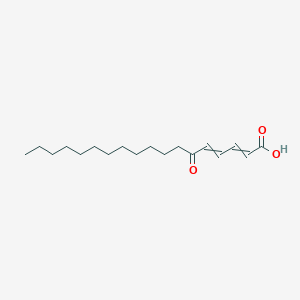
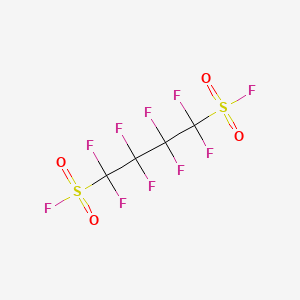
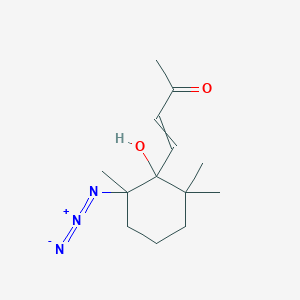
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)


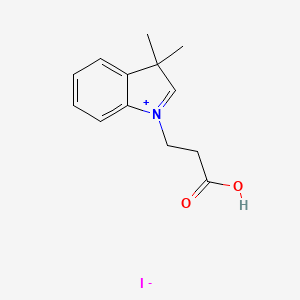
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)
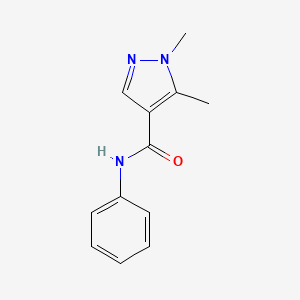
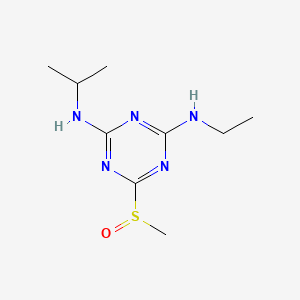
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
